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Compound of Interest

Compound Name: 2-Octanol, 1-bromo-

Cat. No.: B3032594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 1-bromo-2-octanol with

various nucleophiles. This versatile substrate can undergo several key transformations, yielding

products with potential applications in medicinal chemistry and drug development. The

protocols outlined below are based on established synthetic methodologies for similar

substrates and provide a framework for laboratory synthesis.

Overview of Reactivity
1-Bromo-2-octanol is a bifunctional molecule containing a secondary alcohol and a primary

alkyl bromide. This structure allows for two primary modes of reaction with nucleophiles:

Intramolecular SN2 Reaction: In the presence of a base, the hydroxyl group is deprotonated

to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon

bearing the bromine atom in an intramolecular SN2 reaction to form a stable epoxide, 2-

hexyloxirane. This is a common and efficient method for the synthesis of epoxides from

halohydrins.[1][2]

Nucleophilic Substitution (SN2): The primary carbon bearing the bromine atom is susceptible

to attack by external nucleophiles. The bromine atom is a good leaving group, facilitating

SN2 reactions. This pathway allows for the introduction of a variety of functional groups at

the C1 position. Common nucleophiles include azide, cyanide, and thiols.
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These two reaction pathways are often in competition. The choice of reagents and reaction

conditions will determine the major product. Generally, the use of a strong, non-nucleophilic

base will favor epoxide formation, while the use of a strong nucleophile will favor direct

substitution.

Experimental Protocols and Data
The following protocols describe the synthesis of key derivatives from 1-bromo-2-octanol.

Intramolecular Cyclization: Synthesis of 2-Hexyloxirane
This protocol describes the formation of an epoxide through an intramolecular SN2 reaction.

Experimental Protocol:

Dissolve 1-bromo-2-octanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or

dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

Cool the solution to 0 °C in an ice bath.

Add a strong base, such as sodium hydride (NaH) (1.1 eq) or potassium tert-butoxide (t-

BuOK) (1.1 eq), portion-wise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of water.

Extract the product with diethyl ether or ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude product.

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary:
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Product
Molecular
Formula

Molecular
Weight ( g/mol
)

Typical Yield
(%)

Boiling Point
(°C)

2-Hexyloxirane C8H16O 128.21 85-95 152-154

DOT Script for Reaction Workflow:

Workflow for the synthesis of 2-hexyloxirane.

Nucleophilic Substitution: Synthesis of 1-Azido-2-
octanol
This protocol details the SN2 reaction with sodium azide to introduce an azide functional group.

Experimental Protocol:

To a solution of 1-bromo-2-octanol (1.0 eq) in a polar aprotic solvent like dimethylformamide

(DMF) or dimethyl sulfoxide (DMSO), add sodium azide (NaN3) (1.5 eq).

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

Monitor the reaction by TLC.

After completion, cool the mixture to room temperature and pour it into water.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate in vacuo.

Purify the resulting crude oil by column chromatography on silica gel.

Quantitative Data Summary:
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Product Molecular Formula
Molecular Weight (
g/mol )

Typical Yield (%)

1-Azido-2-octanol C8H17N3O 171.24 70-85

DOT Script for Reaction Pathway:

Synthesis of 1-azido-2-octanol.

Nucleophilic Substitution: Synthesis of 1-Cyano-2-
octanol
This protocol describes the reaction with sodium cyanide. Caution: Cyanide salts are highly

toxic. Handle with extreme care in a well-ventilated fume hood.

Experimental Protocol:

In a round-bottom flask, dissolve 1-bromo-2-octanol (1.0 eq) in a mixture of ethanol and

water.

Add sodium cyanide (NaCN) (1.2 eq) to the solution.

Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

After cooling, remove the ethanol under reduced pressure.

Add water to the residue and extract the product with diethyl ether.

Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent.

Purify the product by distillation under reduced pressure or column chromatography.

Quantitative Data Summary:

Product Molecular Formula
Molecular Weight (
g/mol )

Typical Yield (%)

1-Cyano-2-octanol C9H17NO 155.24 60-75
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Nucleophilic Substitution: Synthesis of 1-(Methylthio)-2-
octanol
This protocol outlines the reaction with a thiol nucleophile, exemplified by sodium

thiomethoxide.

Experimental Protocol:

Prepare a solution of sodium thiomethoxide by adding sodium methoxide (1.1 eq) to a

solution of methanethiol in methanol at 0 °C.

Add 1-bromo-2-octanol (1.0 eq) to the freshly prepared sodium thiomethoxide solution.

Allow the reaction to stir at room temperature for 4-8 hours.

Monitor the reaction by TLC.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with diethyl ether.

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the product by column chromatography.

Quantitative Data Summary:

Product Molecular Formula
Molecular Weight (
g/mol )

Typical Yield (%)

1-(Methylthio)-2-

octanol
C9H20OS 176.32 75-90

Applications in Drug Development
The derivatives of 1-bromo-2-octanol have potential applications in the development of new

therapeutic agents.
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Epoxides as Synthetic Intermediates: Epoxides are highly valuable intermediates in drug

synthesis. The strained three-membered ring can be opened by a variety of nucleophiles,

leading to the formation of 1,2-difunctionalized compounds. This strategy is employed in the

synthesis of a wide range of pharmaceuticals, including antiviral, anticancer, and

antihypertensive drugs.[3][4] 2-Hexyloxirane, derived from 1-bromo-2-octanol, can serve as

a building block for the synthesis of more complex molecules with potential biological activity.

For instance, epoxide ring-opening with nitrogen-containing nucleophiles can lead to the

formation of amino alcohols, a structural motif present in many bioactive compounds.

Antimicrobial and Antifungal Agents: There is growing interest in the development of new

antimicrobial and antifungal agents to combat drug-resistant pathogens. Some epoxide

derivatives have demonstrated moderate antibacterial and antifungal activities.[1]

Furthermore, long-chain amino alcohols, which can be synthesized from 1-azido-2-octanol

via reduction, are known to possess antimicrobial properties. The lipophilic octyl chain can

facilitate interaction with and disruption of microbial cell membranes. The development of

novel antifungal drugs is a critical area of research, with a need for agents with new

mechanisms of action.[5]

DOT Script for Logical Relationships in Drug Development:

Synthetic pathways and potential applications.

Conclusion
1-Bromo-2-octanol is a versatile starting material for the synthesis of a range of functionalized

molecules. The protocols provided herein offer a foundation for the preparation of key

derivatives through intramolecular cyclization and nucleophilic substitution reactions. The

resulting products, particularly the epoxide and amino alcohol precursors, are valuable

intermediates for the development of new therapeutic agents, notably in the area of

antimicrobial and antifungal research. Further investigation into the biological activities of these

and other derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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